1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is an organic compound that features a thiophene ring substituted with a benzoyl group and a urea moiety attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
-
Formation of the Benzoylthiophene Intermediate
Starting Material: 2-thiophenemethanol.
Reaction: Benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Conditions: Room temperature to reflux conditions, depending on the reactivity of the starting materials.
-
Urea Formation
Intermediate: 5-Benzoyl-2-thiophenemethanol.
Reaction: Conversion to the corresponding isocyanate using phosgene or a phosgene substitute like triphosgene.
Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
-
Final Coupling
Intermediate: 5-Benzoyl-2-thiophenemethyl isocyanate.
Reaction: Coupling with 2,6-difluoroaniline to form the final urea compound.
Conditions: Mild heating may be required to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under strong reducing conditions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Benzyl-substituted thiophene derivatives.
Substitution: Nucleophile-substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or structural characteristics provided by the thiophene and urea moieties.
Mechanism of Action
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzoyl and difluorophenyl groups could facilitate binding to hydrophobic pockets, while the urea moiety could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
1-((5-Benzoylthiophen-2-yl)methyl)-3-phenylurea: Similar structure but lacks the difluorophenyl group.
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom on the phenyl ring.
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,4-difluorophenyl)urea: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness
1-((5-Benzoylthiophen-2-yl)methyl)-3-(2,6-difluorophenyl)urea is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the benzoylthiophene and difluorophenyl moieties provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-14-7-4-8-15(21)17(14)23-19(25)22-11-13-9-10-16(26-13)18(24)12-5-2-1-3-6-12/h1-10H,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKKZVAYYJQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.